2-[(piperidin-3-yl)methoxy]quinoline-3-carbonitrile
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Overview
Description
Quinoline is a well-known nitrogenous tertiary base with a hetero nucleus and a chemical formula of C9H7N . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Quinoxaline, a related compound to quinoline, can be synthesized by adopting green chemistry principles . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Molecular Structure Analysis
Quinoline contains a hetero nucleus with a chemical formula of C9H7N . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Quinoline derivatives have been used since ancient times . The quinoline scaffold was first extracted in 1834 from coal tar by German analytical chemist Friedlieb Ferdinand Runge .Physical And Chemical Properties Analysis
Quinoline is a pungent hygroscopic colorless oily liquid . Piperidine is a six-membered heterocycle .Scientific Research Applications
PMQC has been studied extensively due to its potential to act as a drug lead compound and its ability to act as an antioxidant. PMQC has been studied for its potential applications in the treatment of cancer, diabetes, and other diseases. PMQC has also been studied for its potential to act as a catalyst in organic synthesis, as well as its potential to act as a fluorescent probe. PMQC has also been studied for its potential applications in materials science, such as its potential to be used as a conductive polymer.
Mechanism of Action
Target of Action
The primary target of 2-[(piperidin-3-yl)methoxy]quinoline-3-carbonitrile is class II c-Met . c-Met is a protein that in humans is encoded by the MET gene. It has a role in cellular signaling and is often associated with growth, survival, and the spread of cancer cells .
Mode of Action
The compound interacts with its target, class II c-Met, inhibiting its activity . This interaction results in changes to the cellular processes that c-Met is involved in, potentially altering cell growth and survival .
Biochemical Pathways
Downstream effects could include reduced proliferation of cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action would likely be seen in the inhibition of cell growth and survival, given its target of class II c-Met . This could potentially result in the reduction of cancer cell proliferation .
Advantages and Limitations for Lab Experiments
The advantages of using PMQC in lab experiments include its low cost, its availability in large quantities, and its relatively low toxicity. The main limitation of using PMQC in lab experiments is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
The potential future directions for PMQC include further research into its potential applications in the treatment of cancer, diabetes, and other diseases. PMQC could also be studied for its potential applications in materials science, such as its potential to be used as a conductive polymer. PMQC could also be studied for its potential applications in drug delivery, as well as its potential to act as a fluorescent probe. Additionally, PMQC could be studied for its potential to be used as an antioxidant, anti-inflammatory, and anti-tumor agent.
Synthesis Methods
The synthesis of PMQC is a multi-step process that begins with the reaction of piperidine with methoxybenzaldehyde to form a Schiff base. This Schiff base is then reacted with ethyl acetoacetate to form an intermediate compound. This intermediate compound is then reacted with hydroxylamine hydrochloride to form an oxime, which is then reacted with carbon disulfide to form an oxime sulfide. This oxime sulfide is then reacted with sodium nitrite to form an azo compound, which is then reacted with hydrochloric acid to form the desired product, PMQC.
properties
IUPAC Name |
2-(piperidin-3-ylmethoxy)quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c17-9-14-8-13-5-1-2-6-15(13)19-16(14)20-11-12-4-3-7-18-10-12/h1-2,5-6,8,12,18H,3-4,7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRJKBCIXBTOFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=NC3=CC=CC=C3C=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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